1,4-Bis(2-chloroethoxy)benzene

Übersicht

Beschreibung

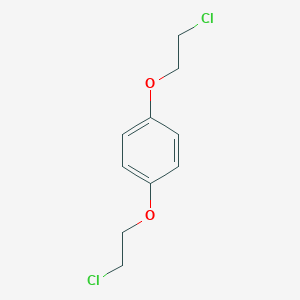

1,4-Bis(2-chloroethoxy)benzene is an organic compound with the molecular formula C10H12Cl2O2. It is a derivative of benzene, where two chloroethoxy groups are attached to the 1 and 4 positions of the benzene ring. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Bis(2-chloroethoxy)benzene can be synthesized through the reaction of hydroquinone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Bis(2-chloroethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyethoxybenzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : CHCl

- Molecular Weight : 203.11 g/mol

- Physical State : Solid (white to orange powder)

- Melting Point : 44.0 to 48.0 °C

- Solubility : Soluble in methanol

These properties contribute to its utility in various applications, particularly in organic synthesis and material science.

Scientific Research Applications

- Organic Synthesis

- Polymer Chemistry

- Biological Studies

Industrial Applications

- Manufacturing of Specialty Chemicals

- Agricultural Chemicals

Case Study 1: Synthesis of Biologically Active Compounds

A study published in PMC evaluated the synthesis of biologically active compounds using this compound as an intermediate. The research highlighted its role in developing new therapeutic agents with enhanced efficacy against specific diseases .

Case Study 2: Development of High-Performance Polymers

Research conducted on the application of this compound in polymer chemistry demonstrated its effectiveness in creating materials that exhibit superior thermal stability and resistance to solvents. These properties make it suitable for use in demanding environments such as aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of 1,4-Bis(2-chloroethoxy)benzene involves its interaction with nucleophilic sites on biological molecules. The chloro groups can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or alteration of protein function. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

1,4-Dichlorobenzene: Similar structure but lacks the ethoxy groups.

1,4-Bis(2-hydroxyethoxy)benzene: Similar structure but with hydroxyl groups instead of chloro groups.

1,4-Bis(2-bromoethoxy)benzene: Similar structure but with bromo groups instead of chloro groups.

Uniqueness: 1,4-Bis(2-chloroethoxy)benzene is unique due to the presence of chloroethoxy groups, which impart distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.

Biologische Aktivität

Overview

1,4-Bis(2-chloroethoxy)benzene, with the molecular formula C10H12Cl2O2, is an organic compound characterized by two chloroethoxy groups attached to a benzene ring at the 1 and 4 positions. This compound has garnered attention due to its potential biological activities, particularly in the context of toxicity and enzyme inhibition. Understanding its biological effects is crucial for assessing its safety and potential applications in various fields, including medicinal chemistry and industrial processes.

The biological activity of this compound primarily involves its interaction with nucleophilic sites on biological molecules. The chloro groups can form covalent bonds with nucleophiles, leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes by modifying their active sites.

- Alteration of Protein Function : Covalent modifications can disrupt normal protein function, potentially leading to toxic effects.

These interactions suggest that the compound could be involved in various biochemical pathways, potentially influencing cellular processes and contributing to toxicity.

Toxicological Profile

Research indicates that this compound exhibits notable toxicity. Studies have demonstrated systemic effects upon exposure, which include:

- Carcinogenic Potential : Investigations into its carcinogenicity have shown that it may induce malignant tumors in experimental models. For example, studies involving dermal application in mice reported tumor formation at the site of exposure .

- Acute Toxicity : Clinical findings in animal studies revealed symptoms such as lethargy and abnormal breathing at higher doses (e.g., 600 mg/kg) during the first weeks of exposure .

Case Studies

- Carcinogenicity Studies : In a study assessing the carcinogenic potential of similar compounds, this compound was noted for its ability to cause malignant tumors when applied dermally to mice . This highlights the need for careful handling and assessment of risk associated with this compound.

- Toxicology Reports : A comprehensive toxicological evaluation found that exposure led to significant increases in organ weights (e.g., liver and kidney) and histopathological changes such as myofiber necrosis and inflammation in various animal models . These findings underscore the potential health risks associated with this compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,4-Dichlorobenzene | Lacks ethoxy groups | Less reactive; primarily a solvent |

| 1,4-Bis(2-hydroxyethoxy)benzene | Hydroxyl groups instead of chloro groups | Potentially less toxic; more hydrophilic |

| 1,4-Bis(2-bromoethoxy)benzene | Bromine atoms instead of chlorine | Similar reactivity but different toxicity profile |

This table illustrates how variations in chemical structure can influence biological activity and toxicity.

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. Key findings include:

- Nucleophilic Substitution Reactions : The chloro groups are susceptible to nucleophilic attack, leading to various substitution reactions that can modify biological molecules.

- Metabolic Transformations : The compound can undergo metabolic activation to form reactive intermediates that further interact with cellular components.

Eigenschaften

IUPAC Name |

1,4-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPKDJGAQOVXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401578 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37142-37-3 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,4-bis(2-chloroethoxy)benzene in the synthesis described in the research paper?

A1: this compound serves as a key starting material in the synthesis of the ligand 1,4-bis(imidazol-1-ylethoxy)benzene []. The reaction involves nucleophilic substitution, where the chlorine atoms in this compound are replaced by imidazole groups. This ligand is then used to construct a novel metal-organic framework (MOF) with cadmium nitrate.

Q2: What is the significance of the synthesized metal-organic framework (MOF)?

A2: The synthesized MOF, 6 ·2H2O, exhibits a unique three-dimensional structure where cadmium ions are bridged by the 1,4-bis(imidazol-1-ylethoxy)benzene ligand []. This research contributes to the expanding field of MOFs, which hold promise for various applications due to their porosity and potential for gas storage, separation, and catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.